L-erythro MAPP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

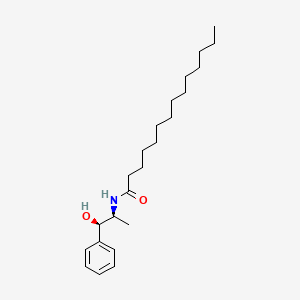

L-erythro MAPP is a chemical compound that belongs to the class of alkylbenzenes . This compound is characterized by the presence of a hydroxy group attached to a phenylpropan-2-yl moiety, which is further linked to a tetradecanamide chain. The unique structure of this compound makes it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-erythro MAPP typically involves the reaction of 1-phenylpropan-2-ol with tetradecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

L-erythro MAPP can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for conversion to a chloro derivative, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Cancer Therapy

L-erythro MAPP has been studied for its potential in cancer treatment due to its ability to elevate intracellular ceramide levels. Research indicates that this compound can inhibit alkaline ceramidase activity, leading to increased ceramide concentrations, which may induce apoptosis in cancer cells.

- Case Study : In vitro studies using HL-60 leukemia cells demonstrated that treatment with this compound resulted in growth inhibition and cell cycle arrest. The compound was shown to selectively modulate the levels of ceramide, suggesting its utility as a therapeutic agent in malignancies such as leukemia and lymphoma .

2. Metabolic Disorders

The modulation of sphingolipid metabolism by this compound has implications for metabolic disorders. By inhibiting alkaline ceramidase, this compound can potentially restore normal sphingolipid levels, which are often dysregulated in conditions like obesity and diabetes.

- Research Findings : Studies have indicated that this compound can decrease levels of sphingosine and sphingosine-1-phosphate (S1P) in erythrocytes and plasma, highlighting its role in regulating lipid metabolism . This regulation may be beneficial in managing metabolic syndrome and related disorders.

3. Intestinal Health

Recent studies have explored the effects of this compound on intestinal barrier function. The compound has been shown to enhance the expression of tight junction proteins in intestinal organoid cultures derived from Slc39a8-deficient mice.

- Experimental Results : Treatment with this compound significantly improved epithelial barrier integrity by increasing transepithelial electrical resistance (TEER) and reducing permeability to FITC-dextran . These findings suggest that this compound may have therapeutic potential in conditions characterized by compromised gut barrier function, such as inflammatory bowel disease.

Comparative Data Table

Wirkmechanismus

The mechanism of action of L-erythro MAPP involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenylpropan-2-yl moiety play crucial roles in its binding to target proteins and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Further research is needed to fully elucidate the molecular mechanisms underlying its actions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]octadecanamide

- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]hexadecanamide

- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]dodecanamide

Uniqueness

L-erythro MAPP is unique due to its specific chain length and the presence of a hydroxy group on the phenylpropan-2-yl moiety. This unique structure imparts distinct physicochemical properties and biological activities compared to its analogs with different chain lengths .

Eigenschaften

Molekularformel |

C23H39NO2 |

|---|---|

Molekulargewicht |

361.6 g/mol |

IUPAC-Name |

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m0/s1 |

InChI-Schlüssel |

YLAZEWZHIRBZDA-REWPJTCUSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](C1=CC=CC=C1)O |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.